ethyl 5-[(chloroacetyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-[(chloroacetyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of multiple functional groups, including an ester, amide, and chloroacetyl group, makes it a versatile molecule for chemical modifications and reactions.
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that acyl chlorides, such as chloroacetyl, react with primary amines . This reaction could potentially lead to changes in the target proteins, altering their function and leading to downstream effects.
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially interact with a variety of biochemical pathways.
Result of Action
Based on the wide range of biological activities exhibited by similar compounds , it can be inferred that the compound could potentially have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[(chloroacetyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate typically involves a multi-step process:
Formation of the Pyrazole Ring: The initial step involves the condensation of hydrazine with an appropriate β-diketone or β-keto ester to form the pyrazole ring. For instance, phenylhydrazine can react with ethyl acetoacetate under acidic or basic conditions to yield 1-phenyl-3-methyl-1H-pyrazole-5-carboxylate.
Introduction of the Chloroacetyl Group: The next step involves the acylation of the pyrazole derivative with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction introduces the chloroacetyl group at the nitrogen atom of the pyrazole ring.
Formation of the Amide Bond: Finally, the chloroacetylated pyrazole is reacted with ethylamine to form the desired this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloroacetyl group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be subjected to oxidation reactions to introduce additional functional groups or to modify existing ones. Reduction reactions can be used to convert the chloroacetyl group to a hydroxyl group or other reduced forms.
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, thiourea, or primary amines in the presence of a base.
Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or substituted amides.
Oxidation Products: Products can include carboxylic acids, ketones, or aldehydes.
Reduction Products: Products can include alcohols or amines.
Hydrolysis Products: Products include carboxylic acids and amines.
Scientific Research Applications
Ethyl 5-[(chloroacetyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its derivatives may exhibit biological activities such as anti-inflammatory, analgesic, or antimicrobial properties.
Agrochemicals: The compound can be modified to produce herbicides, fungicides, or insecticides. Its pyrazole core is a common motif in many agrochemical products.
Materials Science: The compound can be used in the synthesis of polymers or as a precursor for the development of new materials with specific properties such as conductivity or fluorescence.
Comparison with Similar Compounds
Ethyl 5-[(chloroacetyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives such as:
1-Phenyl-3-methyl-1H-pyrazole-5-carboxylate: Lacks the chloroacetyl and amide groups, making it less reactive in nucleophilic substitution reactions.
5-Amino-1-phenyl-1H-pyrazole-4-carboxylate: Contains an amino group instead of the chloroacetyl group, leading to different reactivity and biological activity.
Ethyl 1-phenyl-1H-pyrazole-4-carboxylate: Lacks both the chloroacetyl and amide groups, making it a simpler molecule with fewer functionalization options.
Properties
IUPAC Name |
ethyl 5-[(2-chloroacetyl)amino]-1-phenylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3/c1-2-21-14(20)11-9-16-18(10-6-4-3-5-7-10)13(11)17-12(19)8-15/h3-7,9H,2,8H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKZDSMYDBSVMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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